molecular formula C21H34O5 B158839 15-methyl-15S-PGE2 CAS No. 35700-27-7

15-methyl-15S-PGE2

Cat. No. B158839
CAS RN: 35700-27-7
M. Wt: 366.5 g/mol
InChI Key: XSGQFHNPNWBVPT-DSFPJDRCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

15-methyl-15S-PGE2, also known as 9-oxo-11R,15S-dihydroxy-15-methyl-5Z,13E-prostadienoic acid, is a potent, metabolically stable analog of PGE2 . It is a potent gastric antisecretory and antiulcer compound . It binds to human myometrium with twice the affinity of PGE2 and is ten times more potent than PGE1 in contracting uterine smooth muscle .


Synthesis Analysis

The synthesis of 15-methyl-15S-PGE2 involves the modification of PGE2 using various chemical reactions. The most commonly used method is the reduction of PGE2 with sodium borohydride, followed by methylation of the resulting alcohol with iodomethane.


Molecular Structure Analysis

15-methyl-15S-PGE2 has a molecular formula of C21H34O5 and a molecular weight of 366.5 . It contains a total of 60 bonds, including 26 non-H bonds, 4 multiple bonds, 12 rotatable bonds, 4 double bonds, 1 five-membered ring, 1 aliphatic carboxylic acid, 1 aliphatic ketone, 3 hydroxyl groups, 1 secondary alcohol, and 1 tertiary alcohol .


Chemical Reactions Analysis

15-methyl-15S-PGE2 can interact with multiple prostaglandin receptors and other molecular targets, which can lead to off-target effects.


Physical And Chemical Properties Analysis

15-methyl-15S-PGE2 has a calculated m/z of 366.240625 . It has 26 heavy atoms, 1 ring, 0 aromatic rings, 12 rotatable bonds, a Van der Waals molecular volume of 392.89, a topological polar surface area of 94.83, 3 hydrogen bond donors, 5 hydrogen bond acceptors, and a logP of 4.21 .

Scientific Research Applications

Coral Research

15R-Prostaglandin E2 (PGE2) methyl ester 15-acetate has been identified in varieties of the Caribbean sea whip coral, Plexaura homomalla. This component's presence and significance in coral samples suggest a role in the coral's biological processes, such as PGA synthesis (Schneider, Manier, Hachey, & Brash, 2002).

Cancer Research

Various studies have demonstrated the role of 15-hydroxyprostaglandin dehydrogenase (15-PGDH) in cancer. 15-PGDH catalyzes the conversion of PGE2 to inactive 15-keto-PGE2, and its down-regulation or suppression has been observed in several human malignancies, suggesting its potential as a tumor suppressor (Lee, Lee, & Na, 2017); (Jang, Ji, & Jung, 2008); (Backlund, Mann, Holla, Buchanan, Tai, Musiek, Milne, Katkuri, & DuBois, 2005).

Gastrointestinal Health

Research has shown that compounds like 15-methyl prostaglandin E2 can stimulate gastric mucus and nonparietal cell secretion in rats. These findings are relevant for understanding the protective mechanisms of the gastric mucosa (Bolton, Palmer, & Cohen, 2005).

Metabolic Pathway Studies

Studies have aimed at elucidating the metabolism of compounds like 15-E(2)-IsoP, a metabolite of autoxidatively formed natural products, demonstrating the complexity and sensitivity of such metabolites in biological systems (Jahn & Dinca, 2010).

Immune System and Inflammation

15-hydroxyprostaglandin dehydrogenase plays a crucial role in immune responses and inflammation, particularly in colorectal cancer. Its expression level impacts the tumor microenvironment and may influence immune evasion mechanisms in cancer (Eruslanov, Kaliberov, Daurkin, Kaliberova, Buchsbaum, Vieweg, & Kusmartsev, 2009).

Safety And Hazards

This product is not for human or veterinary use . It should be handled with care and stored at -20°C for stability .

properties

IUPAC Name

(Z)-7-[(1R,2R,3R)-3-hydroxy-2-[(E,3S)-3-hydroxy-3-methyloct-1-enyl]-5-oxocyclopentyl]hept-5-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H34O5/c1-3-4-9-13-21(2,26)14-12-17-16(18(22)15-19(17)23)10-7-5-6-8-11-20(24)25/h5,7,12,14,16-17,19,23,26H,3-4,6,8-11,13,15H2,1-2H3,(H,24,25)/b7-5-,14-12+/t16-,17-,19-,21+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSGQFHNPNWBVPT-DSFPJDRCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(C)(C=CC1C(CC(=O)C1CC=CCCCC(=O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC[C@@](C)(/C=C/[C@H]1[C@@H](CC(=O)[C@@H]1C/C=C\CCCC(=O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H34O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301303519
Record name (15S)-15-Methylprostaglandin E2
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301303519
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

366.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

15-methyl-15S-PGE2

CAS RN

35700-27-7
Record name (15S)-15-Methylprostaglandin E2
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=35700-27-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 15(S)-15-Methylprostaglandin E2
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035700277
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (15S)-15-Methylprostaglandin E2
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301303519
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
S Mi, K Shang, W Jia, CH Zhang, X Li, YQ Fan… - Food Research …, 2018 - Elsevier
Taihe black-boned silky fowl (Gallus gallus domesticus Brisson) has a history of over 2200 years of being consumed as a curative food in China. In this work, an LC/MS-based …
Number of citations: 49 www.sciencedirect.com

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